2-(3-Bromo-2-cyanophenoxy)acetic acid

Description

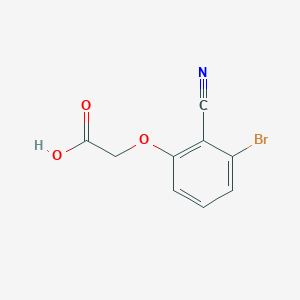

2-(3-Bromo-2-cyanophenoxy)acetic acid (CAS: 1822633-59-9) is a brominated and cyanated phenylacetic acid derivative. Its structure consists of a benzene ring substituted with a bromine atom at position 3, a cyano group at position 2, and an acetic acid moiety attached via an oxygen atom at position 1 (Figure 1). The electron-withdrawing bromo and cyano groups significantly influence its electronic properties, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

2-(3-bromo-2-cyanophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c10-7-2-1-3-8(6(7)4-11)14-5-9(12)13/h1-3H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZXSUQIYJRDAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-cyanophenoxy)acetic acid typically involves the reaction of 3-bromo-2-cyanophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-cyanophenoxy)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 2-(3-cyano-2-hydroxyphenoxy)acetic acid.

Reduction: 2-(3-Amino-2-cyanophenoxy)acetic acid.

Oxidation: 2-(3-Bromo-2-carboxyphenoxy)acetic acid.

Esterification: Methyl 2-(3-bromo-2-cyanophenoxy)acetate.

Scientific Research Applications

2-(3-Bromo-2-cyanophenoxy)acetic acid has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-cyanophenoxy)acetic acid depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and cyano groups can interact with active sites of enzymes, affecting their activity and function. The phenoxyacetic acid moiety can also play a role in binding to molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Structural Properties

Table 1: Key Structural and Electronic Comparisons

Key Observations :

- Electron-Withdrawing vs. Donating Groups: The cyano group in this compound increases acidity compared to methoxy-substituted analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid). The latter forms strong hydrogen-bonded dimers due to the carboxylic acid and methoxy groups , whereas the cyano group may promote dipole-dipole interactions or act as a hydrogen bond acceptor.

Crystallographic and Hydrogen-Bonding Behavior

- 2-(3-Bromo-4-methoxyphenyl)acetic acid: Crystallizes in a monoclinic system (P2₁/c) with a dihedral angle of 78.15° between the phenyl ring and acetic acid group. The methoxy group is nearly coplanar (torsion angle: 1.2°), while Br induces a larger C–C–C angle (121.5°) due to its electron-withdrawing nature .

- Inference for Target Compound: The cyano group in this compound may disrupt dimer formation observed in methoxy analogs but could facilitate π-stacking or interactions with metal catalysts.

Biological Activity

2-(3-Bromo-2-cyanophenoxy)acetic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C10H8BrNO3

- Molecular Weight : 272.08 g/mol

The presence of the bromine and cyano groups in the aromatic ring contributes to its biological activity, potentially influencing its interaction with various biological targets.

The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific receptors or enzymes, modulating their activity. The cyano group is particularly noteworthy as it may enhance the compound's ability to act as an agonist in certain biological pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. For example, it reduced the levels of TNF-alpha and IL-6 in activated macrophages by approximately 50% at a concentration of 10 µM. This anti-inflammatory activity indicates potential therapeutic applications in conditions characterized by excessive inflammation.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of phenoxyacetic acids, including this compound. The results indicated significant antimicrobial activity against E. coli and S. aureus, supporting its potential use in treating infections caused by these pathogens .

- Inflammation Model : In a murine model of inflammation, treatment with this compound significantly reduced paw swelling and inflammatory cell infiltration compared to controls. Histological analysis revealed decreased expression of inflammatory markers in treated animals .

- Cytotoxicity Studies : Evaluating cytotoxic effects on human cell lines showed that at concentrations below 20 µM, the compound exhibited minimal cytotoxicity, suggesting a favorable safety profile for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(3-Bromo-2-cyanophenoxy)acetic acid, and how are regioselectivity and yield optimized?

- Methodological Answer : The compound can be synthesized via regioselective bromination of precursor phenoxyacetic acid derivatives. For example, bromine in acetic acid is a typical reagent for introducing bromine at the meta position relative to electron-donating groups (e.g., methoxy or cyano substituents). Reaction parameters such as solvent polarity (acetic acid), temperature (room temperature to 60°C), and stoichiometric control of bromine are critical for minimizing side products .

- Optimization Strategy : Monitor reaction progress using TLC or HPLC. Purification via recrystallization (e.g., from ethanol/water mixtures) enhances yield and purity.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR : H and C NMR confirm substituent positions and electronic environments (e.g., deshielding effects from bromine and cyano groups) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles, torsion angles, and hydrogen-bonding motifs. For example, the dihedral angle between the phenyl ring and acetic acid moiety (~78°) indicates steric or electronic distortion .

- IR Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm) and C≡N stretches (~2200 cm) .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, CN) influence the molecular geometry and intermolecular interactions?

- Structural Analysis :

- Bromine’s electron-withdrawing nature enlarges C–C–C angles at its position (e.g., 121.5° vs. 118° for methoxy groups), as observed in analogous bromophenylacetic acids .

- The cyano group’s electron-withdrawing effect may further polarize the phenoxy ring, affecting π-π stacking or hydrogen-bond donor/acceptor propensity .

- Hydrogen Bonding : Carboxylic acid dimers form motifs, stabilized by O–H⋯O interactions. Substituents influence dimer stability and crystal packing .

Q. What challenges arise in crystallographic refinement, and how are they mitigated?

- Common Issues :

- Disorder in Flexible Groups : The acetic acid side chain may exhibit rotational disorder. Apply restraints to thermal displacement parameters during refinement .

- Hydrogen Atom Placement : Use riding models for H atoms, with (H) = 1.2–1.5 (parent atom). For hydroxyl hydrogens, refine positions using difference Fourier maps .

Q. How can computational methods complement experimental data in studying reactivity?

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compare theoretical bond lengths/angles with crystallographic data.

- Reactivity Predictions : Use Fukui indices to identify nucleophilic/electrophilic sites, guiding functionalization strategies (e.g., Suzuki coupling at the bromine position) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.